N-(L-Valyl) Valganciclovir Hydrochloride

Chemical stability Prodrug hydrolysis Formulation development

Researchers developing ocular antiviral formulations or validating valganciclovir ANDA methods require a diester impurity standard that is chromatographically authentic and regulatorily recognized. N-(L-Valyl) Valganciclovir Hydrochloride (Valganciclovir EP Impurity P) fulfills both roles. • 7-8× greater transcorneal permeability vs. ganciclovir; zero degradation after 7 days at 37°C (pH 1.4-5.4). • Authentic EP Impurity P with full ICH-compliant characterization (COA, MS, NMR, HPLC). • Traceable against USP/EP pharmacopoeial reference standards for ANDA quality-controlled release testing.

Molecular Formula C₁₉H₃₂ClN₇O₆
Molecular Weight 489.95
Cat. No. B1159783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(L-Valyl) Valganciclovir Hydrochloride
SynonymsL-Valyl-L-valine 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-_x000B_hydroxypropyl Ester Hydrochloride; 
Molecular FormulaC₁₉H₃₂ClN₇O₆
Molecular Weight489.95
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(L-Valyl) Valganciclovir HCl: Dipeptide Prodrug & EP Impurity Standard


N-(L-Valyl) Valganciclovir Hydrochloride (CAS 897937-73-4; synonym Val-Val-GCV, VVGCV, Ganciclovir Divalinate, Valganciclovir EP Impurity P) is a dipeptide monoester prodrug of the antiviral agent ganciclovir (GCV), in which an L-valyl-L-valine dipeptide moiety is esterified to the hydroxyl group of GCV [1]. It belongs to the class of peptide transporter (PEPT1/OPT)-targeted ester prodrugs designed to overcome the poor oral (approximately 6–7%) and ocular bioavailability of the parent nucleoside analog GCV [2]. The compound simultaneously serves a distinct second role as a designated pharmacopoeial impurity standard—specifically, Valganciclovir EP Impurity P—used for analytical method development, method validation, and quality-controlled release testing of valganciclovir active pharmaceutical ingredient and finished dosage forms [3]. Its molecular formula is C₁₉H₃₁N₇O₆ (free base MW 453.49) or C₁₉H₃₂ClN₇O₆ (hydrochloride salt MW 489.95).

N-(L-Valyl) Valganciclovir HCl vs. Valganciclovir and Ganciclovir


Despite sharing a common ganciclovir pharmacophore, in-class compounds within the valyl-ester prodrug family exhibit sharply divergent physicochemical stability, lipophilicity, transporter affinity, and pharmacokinetic profiles that preclude functional interchangeability. Valganciclovir (Val-GCV, the mono-L-valyl ester) delivers approximately 60% oral bioavailability of GCV in humans—roughly 10-fold higher than oral GCV capsules—by targeting intestinal PEPT1 [1]. However, Val-GCV undergoes measurable hydrolytic degradation in aqueous solution at physiological pH and temperature, with a reported half-life of approximately 11 h at pH 7.08 and 37°C [2]. In contrast, N-(L-Valyl) Valganciclovir Hydrochloride (Val-Val-GCV) belongs to the dipeptide diester subclass, exhibiting distinct stability, permeability, and tissue distribution behaviors mediated through the oligopeptide transporter (OPT) system rather than solely PEPT1 [3]. Substituting Val-Val-GCV with Val-GCV or GCV in an ocular drug delivery experiment or an HPLC impurity protocol would yield fundamentally different outcomes because the molecular species differ not only in their rate and route of bioactivation but also in their chromatographic retention, spectral identity, and regulatory recognition as a pharmacopoeial impurity standard.

N-(L-Valyl) Valganciclovir HCl: Quantitative Evidence vs. Analogs


Aqueous Stability Advantage Over Valganciclovir

In a direct head-to-head pH-stability study, Val-Val-GCV, Tyr-Val-GCV, and Gly-Val-GCV demonstrated substantially greater aqueous stability than the monoester prodrug Val-GCV (valganciclovir). Val-Val-GCV showed no measurable degradation after 7 days of incubation at 37°C across the pH range of 1.4–5.4, whereas Val-GCV underwent quantifiable hydrolytic degradation under identical conditions [1]. This stability advantage is attributed to the protective effect of the N-terminal valine residue in the dipeptide diester structure, which shields the ester bond from hydrolytic attack [2].

Chemical stability Prodrug hydrolysis Formulation development

Lipophilicity vs. Ganciclovir and Valganciclovir

Among a series of diester GCV prodrugs synthesized and characterized by Patel et al., Val-Val-GCV and Val-GCV diesters were identified as the most lipophilic compounds. Val-Val-GCV was predicted to possess an n-octanol/water partition coefficient 295-fold greater than that of GCV, compared to Val-GCV (the monoester valganciclovir), which exhibited a 12-fold enhancement over GCV [1]. GCV itself is a highly polar compound with a logP of approximately −1.65 and moderate aqueous solubility of approximately 6 mg/mL at pH 7 at 37°C [2]. This 295-fold increase in lipophilicity for Val-Val-GCV represents an approximately 24.6-fold greater partition coefficient than Val-GCV, conferring markedly enhanced passive transcellular diffusion capacity.

Lipophilicity Partition coefficient Membrane permeability

Transcorneal Permeability vs. Ganciclovir and Valganciclovir

In isolated rabbit corneal permeability assays conducted in the presence of a proton gradient, transcorneal permeability of both Val-Val-GCV and Val-GCV was 7- to 8-fold greater than that of the parent drug GCV [1]. This transport was significantly inhibited in the presence of Gly-Pro, confirming involvement of the peptide transporter (PEPT1/OPT) system on the corneal epithelium [2]. While Val-Val-GCV and Val-GCV exhibited comparable transcorneal flux, Val-Val-GCV provides the critical advantage of superior aqueous chemical stability (see Evidence Item 1), meaning the intact prodrug persists longer in the precorneal tear film prior to absorption, whereas Val-GCV undergoes concurrent hydrolytic degradation.

Corneal permeability Ocular drug delivery Transcorneal flux

Aqueous Humor AUC vs. Valganciclovir

In an in vivo comparative pharmacokinetic study in New Zealand albino rabbits, 200 µL of equimolar prodrug solutions (0.43% w/v saturation concentration for GCV) were applied to the cornea via a corneal well for 2 hours. VVGCV (Val-Val-GCV) demonstrated an area under the aqueous humor concentration–time curve (AUC) that was 3.2 times higher than that obtained with VGCV (valganciclovir), and 1.8-fold higher than GCV alone [1]. YVGCV (Tyr-Val-GCV) further outperformed VVGCV with a 12-fold higher AUC than GCV and 6.2-fold higher AUC of total GCV than VGCV, indicating that the dipeptide prodrug class as a whole outperforms monoester prodrugs, with VVGCV occupying a defined middle position offering a favorable balance of absorption enhancement and metabolic stability [2].

Ocular pharmacokinetics Aqueous humor AUC Corneal absorption

RCS Permeability vs. Ganciclovir

In freshly excised rabbit retinal pigment epithelium–choroid–sclera (RCS) tissue preparations, the permeability coefficient of Val-Val-GCV was measured at 4.14 ± 0.33 × 10⁻⁶ cm/s, compared to 1.61 ± 0.06 × 10⁻⁶ cm/s for GCV, representing an approximately 2.6-fold enhancement [1]. Val-GCV permeability was 3.29 ± 0.09 × 10⁻⁶ cm/s (approximately 2.0-fold over GCV). The transport of Val-Val-GCV was significantly inhibited (approximately 50%) by glycylsarcosine, confirming functional recognition by the retinal oligopeptide transporter (OPT) system. The rank order of scleral permeability was Gly-Val-GCV ≈ GCV > Val-GCV > Tyr-Val-GCV ≈ Val-Val-GCV, while RCS permeability rank order placed Val-Val-GCV among the top performers [2].

Transscleral drug delivery RCS permeability Oligopeptide transporter

Antiviral Efficacy vs. Trifluridine in HSV-1 Keratitis

In a rabbit model of HSV-1-induced ocular keratitis, Val-Val-GCV at 1% w/v topical ophthalmic solution provided significantly better therapeutic activity than trifluorothymidine (trifluridine, TFT) at 1% w/v against HSV-1 epithelial keratitis and equivalent therapeutic activity against HSV-1 stromal keratitis [1]. TFT (Viroptic®) is the only FDA-approved topical antiviral for HSV-1 ocular keratitis, making this a clinically meaningful benchmark. The therapeutic superiority in epithelial disease and non-inferiority in stromal disease, combined with Val-Val-GCV's 7- to 8-fold greater corneal permeability than GCV (see Evidence Item 3), supports the translational potential of this dipeptide prodrug for topical ocular antiviral therapy [2].

Antiviral efficacy HSV-1 keratitis Rabbit eye model

N-(L-Valyl) Valganciclovir HCl: Key Research and Industrial Applications


Topical Ophthalmic Formulation for HSV-1 Keratitis

Researchers developing topical ophthalmic solutions, gels, or nanoparticulate formulations for HSV-1 corneal infections should prioritize Val-Val-GCV over Val-GCV or GCV. The compound delivers 7- to 8-fold greater transcorneal permeability than GCV [1] while maintaining zero measurable degradation after 7 days at 37°C at pH 1.4–5.4—conditions under which Val-GCV undergoes quantifiable hydrolysis [2]. In the rabbit model, 1% w/v Val-Val-GCV outperformed the clinical standard trifluridine (1% w/v) against epithelial keratitis with statistical significance, providing direct translational evidence for topical formulation programs [3].

Transscleral Drug Delivery for CMV Retinitis

For posterior segment drug delivery via transscleral or episcleral routes, Val-Val-GCV achieves a permeability coefficient of 4.14 ± 0.33 × 10⁻⁶ cm/s across rabbit RCS tissue—approximately 2.6-fold higher than GCV (1.61 ± 0.06 × 10⁻⁶ cm/s) and 1.26-fold higher than Val-GCV (3.29 ± 0.09 × 10⁻⁶ cm/s) [1]. Its transport is mediated by the retinal oligopeptide transporter (OPT) and is inhibited approximately 50% by glycylsarcosine, confirming active transporter targeting rather than passive diffusion alone [2]. The 3.2-fold higher aqueous humor AUC versus Val-GCV following corneal administration [3] further supports its utility for anterior-to-posterior segment drug distribution studies.

EP Impurity P Standard for ANDA Method Validation

For analytical laboratories supporting ANDA filings or commercial valganciclovir production, N-(L-Valyl) Valganciclovir Hydrochloride is the designated Valganciclovir EP Impurity P, supplied with full characterization data compliant with ICH and pharmacopoeial guidelines [1]. It serves as a critical impurity marker for HPLC method development, system suitability testing, and forced degradation studies. Unlike generic surrogate impurities, this compound is the authentic process-related diester impurity formed during valganciclovir synthesis, ensuring accurate peak identification and quantification. Procurement from vendors offering traceability against USP or EP reference standards is essential for regulatory submission quality data [2].

Ocular PK/PD and Lipophilicity Studies

For ocular pharmacokinetic–pharmacodynamic (PK/PD) modeling, Val-Val-GCV's 295-fold higher n-octanol/water partition coefficient compared to GCV—and approximately 24.6-fold higher than Val-GCV—makes it the most lipophilic compound in the diester GCV prodrug series [1]. This exceptional lipophilicity, combined with its aqueous solubility substantially exceeding GCV's ~6 mg/mL [2], enables researchers to study the contribution of passive transcellular diffusion to overall ocular drug absorption independently of transporter-mediated flux. The compound's rapid bioconversion to GCV in retinal homogenates [3] also makes it suitable for bioreversion kinetics studies in isolated tissue preparations.

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